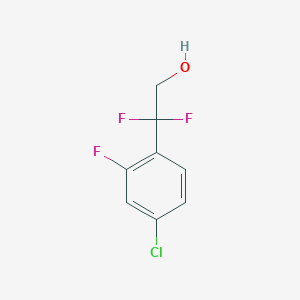![molecular formula C9H14O3 B12305565 Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12305565.png)
Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le rac-méthyl (1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate est un composé bicyclique présentant une structure unique qui a suscité l’intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par son noyau bicyclo[3.2.0]heptane, qui est fonctionnalisé par un groupe hydroxy et un ester carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du rac-méthyl (1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate implique généralement les étapes suivantes :
Réaction de cyclisation : La formation du noyau bicyclo[3.2.0]heptane est obtenue par une réaction de cyclisation, souvent à partir d’un diène et d’un diénophile appropriés.
Introduction de groupes fonctionnels : Le groupe hydroxy et l’ester carboxylique sont introduits par des réactions de fonctionnalisation ultérieures. Cela peut impliquer des étapes d’hydroxylation et d’estérification dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées afin de garantir un rendement et une pureté élevés. Cela inclut l’utilisation de catalyseurs efficaces, de conditions réactionnelles contrôlées et de techniques de purification telles que la chromatographie et la recristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le rac-méthyl (1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone ou un aldéhyde dans des conditions appropriées.
Réduction : L’ester carboxylique peut être réduit en alcool à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le groupe hydroxy peut participer à des réactions de substitution, telles que l’estérification ou l’éthérification.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Hydrure de lithium et d’aluminium ou borohydrure de sodium.
Substitution : Chlorures d’acides ou halogénoalcanes en présence d’une base.
Principaux produits
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’alcools.
Substitution : Formation d’esters ou d’éthers.
Applications De Recherche Scientifique
Le rac-méthyl (1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la stéréochimie et les mécanismes réactionnels.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la synthèse de molécules organiques complexes et comme intermédiaire dans la fabrication chimique.
Mécanisme D'action
Le mécanisme d’action du rac-méthyl (1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxy et l’ester carboxylique peuvent former des liaisons hydrogène et d’autres interactions avec les enzymes ou les récepteurs, influençant les voies biologiques. La structure bicyclique fournit une rigidité, ce qui peut affecter l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Rac-méthyl (1r,5r,6r)-6-aminobicyclo[3.2.0]heptane-3-carboxylate : Structure bicyclique similaire avec un groupe amino au lieu d’un groupe hydroxy.
Rac-méthyl (1r,5r)-2-azabicyclo[3.2.0]heptane-1-carboxylate : Contient un atome d’azote dans le noyau bicyclique.
Unicité
Le rac-méthyl (1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate est unique en raison de ses groupes fonctionnels spécifiques et de sa stéréochimie, qui influencent sa réactivité et ses applications potentielles. La présence à la fois d’un groupe hydroxy et d’un ester carboxylique permet des modifications chimiques et des interactions diverses, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
methyl 6-hydroxybicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-2-5-4-8(10)7(5)3-6/h5-8,10H,2-4H2,1H3 |
Clé InChI |
XFLUTTJYLFPTLU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2CC(C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12305500.png)

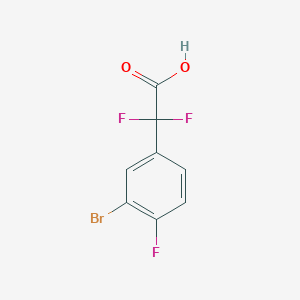
![rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12305519.png)
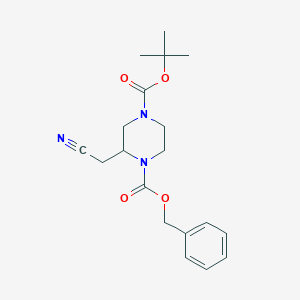
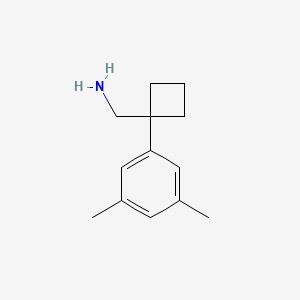
![2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B12305531.png)

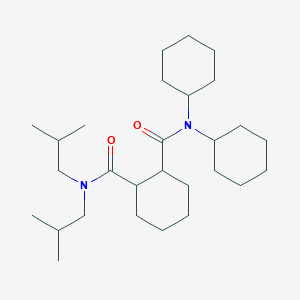
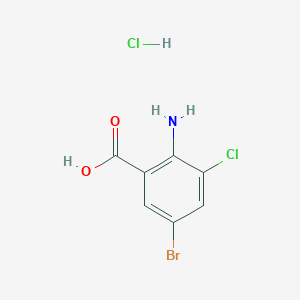
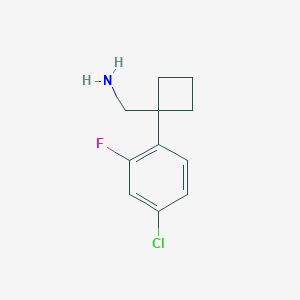
![2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12305576.png)
![3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12305580.png)
